molecular formula C10H13BClNO2 B13985922 (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine

(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine

Cat. No.: B13985922
M. Wt: 225.48 g/mol
InChI Key: KOQAHLZFRAZUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine is a boron-containing compound with a unique structure that combines a benzoxaborole ring with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine typically involves the formation of the benzoxaborole ring followed by the introduction of the methanamine group. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,3-dimethyl-1-butanol in the presence of a boron source, such as boric acid or boron tribromide. The reaction is carried out under reflux conditions, and the resulting intermediate is then treated with ammonia or an amine to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial and fungal infections.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine involves its interaction with molecular targets such as enzymes and proteins. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl groups in the active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)ethanamine
  • (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)propanamine

Uniqueness

(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine is unique due to its specific combination of a benzoxaborole ring with a methanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form reversible covalent bonds with enzymes sets it apart from other similar compounds, providing a unique mechanism of action.

Properties

Molecular Formula

C10H13BClNO2

Molecular Weight

225.48 g/mol

IUPAC Name

(5-chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine

InChI

InChI=1S/C10H13BClNO2/c1-10(2)7-4-9(12)6(5-13)3-8(7)11(14)15-10/h3-4,14H,5,13H2,1-2H3

InChI Key

KOQAHLZFRAZUBQ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C=C2C(O1)(C)C)Cl)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.